molecular formula C16H16FN5O B15116967 6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

Cat. No.: B15116967
M. Wt: 313.33 g/mol
InChI Key: UHJXFUVOKCJLQD-UHFFFAOYSA-N
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Description

6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzoxazole core, which is known for its biological activity and versatility in drug design.

Properties

Molecular Formula

C16H16FN5O

Molecular Weight

313.33 g/mol

IUPAC Name

6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C16H16FN5O/c1-10-3-6-15(20-19-10)22-8-12(9-22)21(2)16-18-13-5-4-11(17)7-14(13)23-16/h3-7,12H,8-9H2,1-2H3

InChI Key

UHJXFUVOKCJLQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C3=NC4=C(O3)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.

    Coupling with Pyridazine Derivative: The final step involves coupling the azetidine intermediate with a 6-methylpyridazine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound’s biological activity can be studied to understand its interactions with different biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. For example, it could inhibit a particular enzyme involved in disease progression, thereby exerting its medicinal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is unique due to its specific structural features, such as the combination of a benzoxazole core with an azetidine ring and a pyridazine moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

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